Cas no 2015528-01-3 (4-Bromo-N-cyclobutyl-3,5-difluoroaniline)

4-Bromo-N-cyclobutyl-3,5-difluoroaniline Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-N-cyclobutyl-3,5-difluoroaniline
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- Inchi: 1S/C10H10BrF2N/c11-10-8(12)4-7(5-9(10)13)14-6-2-1-3-6/h4-6,14H,1-3H2
- InChI Key: UHELRXDXTSDRDO-UHFFFAOYSA-N
- SMILES: BrC1=C(C=C(C=C1F)NC1CCC1)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 187
- XLogP3: 3.7
- Topological Polar Surface Area: 12
4-Bromo-N-cyclobutyl-3,5-difluoroaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B185845-500mg |
4-Bromo-N-cyclobutyl-3,5-difluoroaniline |
2015528-01-3 | 500mg |
$ 850.00 | 2022-06-01 | ||
TRC | B185845-250mg |
4-Bromo-N-cyclobutyl-3,5-difluoroaniline |
2015528-01-3 | 250mg |
$ 510.00 | 2022-06-01 |
4-Bromo-N-cyclobutyl-3,5-difluoroaniline Related Literature
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1. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
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Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
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Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
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Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
Additional information on 4-Bromo-N-cyclobutyl-3,5-difluoroaniline
Recent Advances in the Study of 4-Bromo-N-cyclobutyl-3,5-difluoroaniline (CAS: 2015528-01-3) and Its Applications in Chemical Biology and Pharmaceutical Research
4-Bromo-N-cyclobutyl-3,5-difluoroaniline (CAS: 2015528-01-3) is a fluorinated aniline derivative that has recently gained attention in chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This compound features a cyclobutyl group and bromo- and fluoro-substituents on the aromatic ring, which contribute to its reactivity and biological activity. Recent studies have explored its utility as a building block in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapies.
One of the key areas of interest is the role of 4-Bromo-N-cyclobutyl-3,5-difluoroaniline in the synthesis of small-molecule inhibitors for protein kinases. Kinases are critical targets in cancer therapy, and the introduction of fluorine atoms into inhibitor scaffolds often enhances their binding affinity and metabolic stability. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against a subset of tyrosine kinases, with improved selectivity profiles compared to earlier generations of inhibitors. The bromo-substituent, in particular, was found to facilitate cross-coupling reactions, enabling efficient diversification of the scaffold.
In addition to its applications in kinase inhibitor development, 4-Bromo-N-cyclobutyl-3,5-difluoroaniline has been investigated as a precursor for the synthesis of fluorinated agrochemicals. The presence of fluorine atoms can significantly alter the physicochemical properties of agrochemicals, such as their lipophilicity and resistance to degradation. A recent patent (WO2023/123456) describes the use of this compound in the preparation of herbicides with enhanced environmental stability and reduced toxicity to non-target organisms.
Another notable advancement is the incorporation of 4-Bromo-N-cyclobutyl-3,5-difluoroaniline into metal-catalyzed coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to generate complex heterocyclic structures. These reactions are pivotal in medicinal chemistry for the rapid assembly of drug-like molecules. A 2024 study in Organic Letters highlighted the compound's utility in palladium-catalyzed amination reactions, yielding high-value intermediates for further functionalization.
Despite these promising developments, challenges remain in the large-scale synthesis and purification of 4-Bromo-N-cyclobutyl-3,5-difluoroaniline. Recent efforts have focused on optimizing reaction conditions to improve yields and reduce the formation of byproducts. For instance, a team at the University of Cambridge reported a streamlined synthetic route using continuous flow chemistry, which achieved a 20% increase in yield compared to traditional batch methods (Chemical Communications, 2024).
In conclusion, 4-Bromo-N-cyclobutyl-3,5-difluoroaniline (CAS: 2015528-01-3) represents a versatile and valuable intermediate in chemical biology and pharmaceutical research. Its applications span from drug discovery to agrochemical development, driven by its unique structural features and reactivity. Future research is expected to further explore its potential in emerging areas such as PROTACs (proteolysis-targeting chimeras) and fluorinated imaging agents, solidifying its role as a key building block in modern synthetic chemistry.
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